molecular formula C6H6N4 B12968039 6-(Aminomethyl)pyrazine-2-carbonitrile

6-(Aminomethyl)pyrazine-2-carbonitrile

Cat. No.: B12968039
M. Wt: 134.14 g/mol
InChI Key: DHDUFOCXOCLLPB-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyrazine-2-carbonitrile is an organic compound that belongs to the class of pyrazines Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method is the reaction of pyrazine-2-carbonitrile with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors enhances the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, temperature range 0-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, temperature range -10 to 25°C.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide); reaction conditionssolvent such as dichloromethane or acetonitrile, temperature range 0-40°C.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical or material applications.

Scientific Research Applications

6-(Aminomethyl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its derivatives have shown promise in preclinical studies for the treatment of tuberculosis and other infectious diseases.

    Industry: In the materials science field, it is used in the development of novel materials with specific electronic or optical properties. Its derivatives are investigated for use in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, its derivatives have been shown to inhibit the enzyme nicotinamidase, which is involved in the NAD+ salvage pathway in Mycobacterium tuberculosis. This inhibition disrupts the bacterial metabolism, leading to its death. The compound’s ability to interact with multiple targets makes it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carbonitrile: A precursor in the synthesis of 6-(Aminomethyl)pyrazine-2-carbonitrile, used in the production of various pyrazine derivatives.

    Pyrazinamide: An anti-tubercular drug that shares structural similarities with this compound. It is used in the treatment of tuberculosis.

    2-Aminopyrazine: Another related compound used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

6-(aminomethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C6H6N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H,1,7H2

InChI Key

DHDUFOCXOCLLPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C#N)CN

Origin of Product

United States

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